molecular formula C27H26N6O3 B585652 Deacetamidine Cyano Dabigatran-d3 Ethyl Ester CAS No. 1346597-93-0

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester

Cat. No.: B585652
CAS No.: 1346597-93-0
M. Wt: 485.562
InChI Key: OZBOESGNDSVMDK-BMSJAHLVSA-N
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Description

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a derivative of Dabigatran, a well-known anticoagulant. This compound is often used in pharmaceutical research and development, particularly for its role in the synthesis and study of anticoagulant drugs .

Chemical Reactions Analysis

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Commonly used to remove oxygen or introduce hydrogen atoms.

    Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. The molecular targets include the active site of thrombin, and the pathways involved are primarily related to the coagulation system .

Comparison with Similar Compounds

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:

    Dabigatran Etexilate: The prodrug form of Dabigatran, used clinically as an anticoagulant.

    Dabigatran: The active form that directly inhibits thrombin.

    Deacetamidine Cyano Dabigatran Ethyl Ester: A non-deuterated version of the compound.

Properties

IUPAC Name

ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOESGNDSVMDK-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 25c from N-(4-cyanophenyl)glycine and 3-amino-4-methylaminobenzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide. Yield: 61% of theory; Rf value: 0.62 (silica gel; dichloromethane/methanol=19:1).
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Synthesis routes and methods II

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Dabigatran etexilate was first described in U.S. Pat. No. 6,087,380, according to which the synthesis of dabigatran etexilate was carried out in three synthetic steps (see Scheme 1). Example 58 describes the condensation between ethyl 3-{[3-amino-4-(methylamino)benzoyl](pyridin-2-yl)amino}propanoate (compound II) and N-(4-cyanophenyl)glycine (compound III) in the presence of N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran to give the hydrochloride salt of ethyl 3-{[(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate (compound IV), which is subsequently reacted with ethanolic hydrochloric acid, ethanol and ammonium carbonate to give the hydrochloride salt of ethyl 3-{[(2-[{(4-carbamimidoylphenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate (compound V). Finally, example 113 describes the reaction between compound V and n-hexyl chloroformate (compound VI), in the presence of potassium carbonate, in a mixture of tetrahydrofuran and water, to give dabigatran etexilate after work-up and chromatographic purification. However, no information is given about the purity of the isolated dabigatran etexilate.
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